1,8-Dioxacyclotetradecane-2,9-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

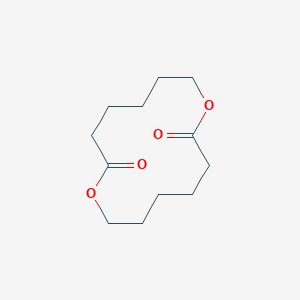

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,8-dioxacyclotetradecane-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c13-11-7-3-1-5-9-15-12(14)8-4-2-6-10-16-11/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTDOUGNQAMWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)OCCCCCC(=O)OCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446481 | |

| Record name | 1,8-dioxacyclotetradecane-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020-83-3 | |

| Record name | 1,8-dioxacyclotetradecane-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,8-Dioxacyclotetradecane-2,9-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dioxacyclotetradecane-2,9-dione is a cyclic ester, specifically a dilactone, with a 14-membered ring. Its structure, containing two ester functional groups, makes it a valuable monomer for the synthesis of aliphatic polyesters. These polyesters are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility and biodegradability, offering potential applications in drug delivery systems, medical implants, and tissue engineering. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on experimental details and potential for further research and development.

Chemical and Physical Properties

This compound is a white solid at room temperature. The key physical and chemical properties are summarized in the table below. It is important to distinguish this compound from its nitrogen-containing analogue, 1,8-diazacyclotetradecane-2,9-dione, as the presence of oxygen atoms in the ring significantly influences its chemical behavior, particularly its hydrogen-bonding capacity.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₄ | [2] |

| Molecular Weight | 228.28 g/mol | [2] |

| CAS Number | 1020-83-3 | |

| Melting Point | 112 °C | |

| Boiling Point | 442.1 °C (Predicted) | |

| Appearance | White Solid | |

| Solubility | Soluble in many organic solvents. |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral data.

| Technique | Expected Peaks |

| ¹H NMR | Signals corresponding to the methylene protons of the aliphatic chain. The protons adjacent to the oxygen atoms of the ester groups will be shifted downfield. |

| ¹³C NMR | A peak corresponding to the carbonyl carbon of the ester groups (typically in the range of 170-180 ppm), and signals for the methylene carbons of the aliphatic chain. |

| FT-IR (cm⁻¹) | A strong absorption band characteristic of the C=O stretching vibration of the ester functional groups (typically around 1730-1750 cm⁻¹), and C-O stretching vibrations. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 228.136, corresponding to the exact mass of the molecule. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of cyclic esters like this compound is the cyclodimerization of the corresponding hydroxy acid, in this case, 6-hydroxyhexanoic acid.[3][4]

Protocol: Cyclodimerization of 6-Hydroxyhexanoic Acid

-

Reaction Setup: A solution of 6-hydroxyhexanoic acid in a suitable high-boiling, non-polar solvent (e.g., toluene or xylene) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.

-

Reaction Conditions: The reaction mixture is heated to reflux. The water formed during the esterification is azeotropically removed using the Dean-Stark trap to drive the equilibrium towards the formation of the cyclic dimer.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Lipase-Catalyzed Ring-Opening Polymerization (ROP)

This compound is a key monomer for the enzymatic synthesis of aliphatic polyesters. Lipase-catalyzed ROP is an environmentally friendly method that proceeds under mild conditions.[5]

Protocol: Lipase-Catalyzed ROP of this compound

-

Materials: this compound, immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B), and an anhydrous solvent (e.g., toluene).

-

Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the monomer and the immobilized lipase are suspended in the anhydrous solvent.

-

Reaction Conditions: The reaction mixture is stirred at a mild temperature (typically 60-80 °C) for a specified period (ranging from hours to days).

-

Monitoring the Polymerization: The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the resulting polymer.

-

Polymer Isolation: After the desired reaction time, the enzyme is removed by filtration. The polymer is then precipitated by adding the reaction solution to a non-solvent (e.g., cold methanol). The precipitated polymer is collected by filtration and dried under vacuum.

Caption: Workflow for the lipase-catalyzed ROP of this compound.

Applications in Drug Development

The primary relevance of this compound to drug development lies in its role as a monomer for creating biodegradable polyesters. These polymers can be engineered to have specific properties for various pharmaceutical applications.

Drug Delivery Systems

Polyesters derived from this compound are expected to exhibit properties similar to other well-studied aliphatic polyesters like poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (PCL). These materials are used to formulate controlled-release drug delivery systems.[1] The polymer can be formulated into nanoparticles, microparticles, or implants that encapsulate a therapeutic agent. The degradation of the polyester matrix in the body leads to a sustained release of the drug over an extended period. This approach can improve patient compliance and reduce side effects by maintaining a steady therapeutic concentration of the drug.

Caption: Conceptual workflow for a drug delivery system using the derived polyester.

Conclusion

This compound is a versatile monomer with significant potential in the development of advanced biomaterials. Its ability to undergo lipase-catalyzed ring-opening polymerization provides a green chemistry route to biocompatible and biodegradable polyesters. For researchers and professionals in drug development, the polyesters derived from this monomer offer a promising platform for creating innovative controlled-release drug delivery systems. Further research into the synthesis of copolymers with other lactones could lead to materials with a wide range of tunable physical and degradation properties, expanding their utility in the pharmaceutical and biomedical fields.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C12H20O4 | CID 10868051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor [frontiersin.org]

- 4. A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 1020-83-3: 1,8-Dioxacyclotetradecane-2,9-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 1020-83-3, identified as 1,8-dioxacyclotetradecane-2,9-dione. While initial database inquiries may present conflicting information, thorough verification confirms this CAS number corresponds to the aforementioned cyclic ester. This document details its chemical and physical properties, synthesis, applications, and safety information, with a particular focus on its role in polymer chemistry.

Chemical and Physical Properties

This compound is a macrocyclic ester with a 14-membered ring containing two ester functional groups. Its structure is a key determinant of its chemical reactivity, particularly its susceptibility to ring-opening polymerization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₄ | [1] |

| Molecular Weight | 228.28 g/mol | [1] |

| Melting Point | 112 °C | [1][2] |

| Boiling Point | 442.1 °C (Predicted) | [1][2] |

| Density | 1.021±0.06 g/cm³ (Predicted) | [2] |

| SMILES | O=C1OCCCCCOC(=O)CCCCC1 | [1] |

| InChI | InChI=1S/C12H20O4/c13-11-7-3-1-5-9-15-12(14)8-4-2-6-10-16-11/h1-10H2 | [3] |

Synthesis

Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature. However, its synthesis can be inferred from general methods for the preparation of macrocyclic esters. One plausible route is the cyclization of a corresponding long-chain hydroxy acid or the dimerization of a shorter-chain hydroxy acid. Precursors for such a synthesis could include 6-hydroxyhexanoic acid.[4]

Applications in Polymer Chemistry

The primary application of this compound is as a monomer in the synthesis of aliphatic polyesters. These polymers are of significant interest due to their biodegradability and potential applications in the biomedical field, such as in drug delivery systems and as materials for biodegradable sutures.

Lipase-Catalyzed Ring-Opening Polymerization (ROP)

A key method for the polymerization of this compound is through lipase-catalyzed ring-opening polymerization (ROP). This enzymatic approach is considered a "green" alternative to traditional metal-based catalysts, as it proceeds under mild conditions and avoids residual metal contamination in the final polymer.

The generally accepted mechanism for lipase-catalyzed ROP of lactones involves the activation of the monomer by the lipase, followed by a nucleophilic attack that initiates the ring-opening and subsequent chain propagation.

Experimental Workflow for Lipase-Catalyzed ROP

A generalized experimental workflow for the lipase-catalyzed ring-opening polymerization of this compound.

Potential Biological Activity: A Note of Caution

Some commercial suppliers have anecdotally reported potential antidepressant and antipsychotic effects for this compound. However, a thorough review of the scientific literature reveals no credible studies or data to substantiate these claims. The chemical structure of this compound does not suggest a typical pharmacophore for such central nervous system activity. Therefore, these claims should be treated with extreme caution and are likely attributable to database errors.

Safety and Handling

Detailed GHS classification for this compound is not consistently reported. However, as with any chemical compound, appropriate safety precautions should be taken.

Table 2: General Safety and Handling Recommendations

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat should be worn. |

| Handling | Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area. |

| Storage | Store in a cool, dry place away from incompatible materials. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion

CAS number 1020-83-3, this compound, is a macrocyclic ester with its primary and well-documented application in the field of polymer chemistry. Its ability to undergo lipase-catalyzed ring-opening polymerization makes it a valuable monomer for the synthesis of biodegradable aliphatic polyesters. While information on its synthesis and detailed quantitative data on its polymerization are somewhat limited in publicly accessible literature, the established principles of polymer chemistry provide a solid foundation for its use in research and development. The unsubstantiated claims of biological activity highlight the importance of consulting peer-reviewed scientific literature for accurate information. Researchers and professionals are advised to adhere to standard laboratory safety practices when handling this compound.

References

An In-depth Technical Guide to 1,8-Diazacyclotetradecane-2,9-dione and its Dioxa Analogue

A Note to the Reader: The request specified "1,8-dioxacyclotetradecane-2,9-dione." Our comprehensive search of scientific literature indicates that this molecule is sparsely documented. However, a structurally similar and extensively studied compound, 1,8-diazacyclotetradecane-2,9-dione , is frequently the subject of research in the fields of polymer chemistry and materials science. It is highly probable that this is the compound of interest. This guide will focus on the well-documented 1,8-diazacyclotetradecane-2,9-dione , while also providing the available information on its dioxa analogue for clarity and comparison.

Part 1: 1,8-Diazacyclotetradecane-2,9-dione

IUPAC Name and Synonyms

The nomenclature for this macrocyclic diamide is well-established.

IUPAC Name: 1,8-diazacyclotetradecane-2,9-dione[1][][3]

Synonyms: A variety of synonyms are used in literature, reflecting its discovery as a byproduct of nylon-6 production and its chemical structure.[1][][3][4]

-

6-Aminohexanoate Cyclic Dimer[3]

-

Caprolactam cyclic dimer[][5]

-

ε-Caprolactam cyclic dimer[5]

-

Nylon 6 Cyclic Dimer[4]

-

7,14-Diazacyclotetradecane-1,8-dione[3]

-

1,8-Diaza-2,9-diketocyclotetradecane[][4]

-

1,8-Diaza-2,9-dioxocyclotetradecane[][4]

-

Hexahydro-2H-azepin-2-one Cyclic Dimer[]

-

6-Aminohexanoic Acid Bimol. Cyclic Lactam[]

-

Cyclic Dimer of ε-Caprolactam[]

Physicochemical Data

The key quantitative properties of 1,8-diazacyclotetradecane-2,9-dione are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 226.32 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 341 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point (Predicted) | 497.8±38.0 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Density (Predicted) | 0.969±0.06 g/cm³ | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated) | --INVALID-LINK-- |

| Appearance | White to Off-White Solid | --INVALID-LINK-- |

Experimental Protocols

A prominent laboratory-scale synthesis of 1,8-diazacyclotetradecane-2,9-dione involves the multi-step cyclization of 6-aminocaproic acid.[][6] This method is favored for producing a high-purity product.

Step-by-Step Methodology: []

-

Initial Reaction: 6-Aminocaproic acid (83% concentration) is reacted with 4 molar equivalents of sodium hydroxide (NaOH) at a temperature of 0-20°C for 4 hours.

-

First Cyclization Step: The reaction mixture is cooled to 0°C, and dicyclohexylcarbodiimide (DCC) in dioxane is added. This reaction proceeds for 24 hours.

-

Workup: At 20°C, aqueous sodium bicarbonate (NaHCO₃) and 1,2-dimethoxyethane are added to the mixture, and the reaction continues for 5 hours.

-

Second Cyclization Step: At a concentration of 90% and a temperature of 0-20°C, DCC in dimethylformamide (DMF) is added, and the reaction proceeds for 3 hours.

-

Acid Treatment: The mixture is then treated with a 33% solution of hydrobromic acid (HBr) in acetic acid at 20°C for 2 hours.

-

Final Cyclization: The final step involves the addition of pyridine in dimethylformamide (DMF) at 60°C for 4 hours to yield the final product, 1,8-diazacyclotetradecane-2,9-dione.

Experimental Workflow Diagram

References

- 1. Buy 1,8-Diazacyclotetradecane-2,9-dione | 56403-09-9 [smolecule.com]

- 3. 1,8-Diazacyclotetradecane-2,9-dione | C12H22N2O2 | CID 16 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 1,8-Diazacyclotetradecane-2,9-dione | 56403-09-9 | Benchchem [benchchem.com]

The Dawn of a New Era in Parasite Control: A Technical Guide to the Discovery and History of Macrocyclic Lactones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of macrocyclic lactones, a class of compounds that revolutionized the treatment of parasitic diseases in both veterinary and human medicine. From the serendipitous discovery in a soil sample to the global impact on public health, this document provides a comprehensive overview of the key milestones, scientific breakthroughs, and the intricate experimental methodologies that defined this transformative era in drug development.

The Landmark Discovery of Avermectins

The story of macrocyclic lactones begins in the 1970s with a groundbreaking collaboration between the Kitasato Institute in Japan and Merck Sharp & Dohme Research Laboratories in the United States. In 1973, Professor Satoshi Ōmura's team at the Kitasato Institute isolated a novel actinomycete, Streptomyces avermitilis (originally named Streptomyces avermectinius), from a soil sample collected near a golf course in Ito, Shizuoka Prefecture, Japan.[1] This unassuming microorganism would soon be revealed as the source of a new class of potent antiparasitic agents.

Dr. William C. Campbell, a parasitologist at Merck, and his team began to screen cultures of microorganisms provided by Ōmura for anthelmintic activity.[2] In 1975, they observed that a culture of S. avermitilis was remarkably effective at clearing parasitic roundworm infections in mice.[3] This led to the isolation and characterization of a family of eight closely related 16-membered macrocyclic lactone derivatives, which they named "avermectins".[4] For their pivotal roles in this discovery, Ōmura and Campbell were jointly awarded the Nobel Prize in Physiology or Medicine in 2015.[5]

From Avermectin to the "Wonder Drug" Ivermectin

While the naturally occurring avermectins demonstrated potent activity, researchers at Merck sought to enhance their efficacy and safety profile. Through a process of chemical modification, a semi-synthetic derivative of avermectin B1a was created: 22,23-dihydroavermectin B1a, which was named ivermectin.[6] This modification, a selective hydrogenation of a double bond, resulted in a compound with an even broader spectrum of activity and an improved safety margin.[7]

Ivermectin was first introduced for veterinary use in 1981 and quickly became a cornerstone of parasite control in livestock and companion animals.[3][8] Its remarkable efficacy against a wide range of nematodes and arthropods earned it the moniker of an "endectocide." Subsequently, its potential for human medicine was realized, leading to its approval for human use in 1987.[6] Ivermectin has been instrumental in the fight against devastating parasitic diseases such as onchocerciasis (river blindness) and lymphatic filariasis.[5]

Quantitative Data on Macrocyclic Lactones

The potency and production yields of macrocyclic lactones are critical parameters for their development and application. The following tables summarize key quantitative data gathered from various studies.

Table 1: Comparative In Vitro Bioactivity of Macrocyclic Lactones Against Various Parasites

| Compound | Parasite | Assay | IC50 / EC50 | Reference |

| Ivermectin | Dirofilaria immitis (L3) | Larval Migration Inhibition | 4.56 µM | [4] |

| Eprinomectin | Dirofilaria immitis (L3) | Larval Migration Inhibition | 2.02 µM | [4] |

| Ivermectin | Dirofilaria immitis (L3, susceptible) | Motility Inhibition | 12.8 µM | [2] |

| Eprinomectin | Dirofilaria immitis (L3, susceptible) | Motility Inhibition | 5.37 µM | [2] |

| Ivermectin | Dirofilaria immitis (L4, susceptible) | Motility Inhibition | 6.97 µM | [2] |

| Eprinomectin | Dirofilaria immitis (L4, susceptible) | Motility Inhibition | 8.79 µM | [2] |

| Ivermectin | Haemonchus contortus (susceptible) | Larval Development | ~0.001 µg/mL | [6] |

| Doramectin | Haemonchus contortus (susceptible) | Larval Development | ~0.001 µg/mL | [6] |

| Abamectin | Haemonchus contortus (susceptible) | Larval Development | Most potent (2-fold lower IC50 than ivermectin) | [6] |

| Ivermectin | Haemonchus contortus GluClα3B | Radioligand Binding | Kd = 0.35 ± 0.1 nM | [9] |

Table 2: Reported Yields of Avermectin Production from Streptomyces avermitilis Fermentation

| Strain | Fermentation Conditions | Avermectin Component | Yield | Reference |

| S. avermitilis 41445 | SM2 medium, pH 7, 31°C, 10% inoculum, 10 days | Avermectin B1b | 17 mg/L | [10] |

| S. avermitilis S1-C | SM2 medium, pH 7.2, 30°C, 10% inoculum, 10 days | Avermectin B1b | 10.15 mg/L | [11] |

| S. avermitilis NRRL 8165 | Optimized solid-state fermentation | Total Avermectins | 5.8 mg/g dry substrate | [12] |

| S. avermitilis (Engineered) | Optimized medium with precursor feeding | Avermectin B1a | 5.568 ± 0.111 g/L | [5] |

| S. avermitilis N72 (mutant) | Optimized with glucose supplementation, 50L fermenter | Doramectin | 1068 µg/mL | [9] |

Experimental Protocols

This section details the methodologies for key experiments in the discovery and development of macrocyclic lactones.

Isolation and Fermentation of Streptomyces avermitilis

Objective: To cultivate Streptomyces avermitilis for the production of avermectins.

Materials:

-

Soil samples

-

Isolation media (e.g., Yeast Extract-Malt Extract Agar)

-

Seed culture medium (e.g., YMG medium: 4 g/L glucose, 4 g/L yeast extract, 10 g/L malt extract, 2 g/L CaCO₃)

-

Production medium (e.g., SM2 medium: 50 g/L soluble corn starch, 2 g/L yeast extract, 0.1 g/L KCl, 0.8 g/L CaCO₃, 0.1 g/L MgSO₄)

-

Shaker incubator

-

Centrifuge

Protocol:

-

Isolation: Suspend soil samples in sterile water and plate serial dilutions onto isolation media. Incubate at 28°C for 7-10 days.[4]

-

Strain Selection: Isolate individual actinomycete-like colonies and purify by re-streaking. Screen for avermectin production.

-

Inoculum Preparation: Inoculate a loopful of a pure S. avermitilis culture into a flask containing seed culture medium. Incubate at 28°C on a shaker at 150 rpm until a brownish liquid is obtained.[10]

-

Production Fermentation: Inoculate the production medium with a 10% (v/v) inoculum. Incubate at 28-31°C on a shaker at 150-220 rpm for 10-14 days. Monitor pH and adjust as needed.[9][10]

Extraction and Purification of Avermectins

Objective: To isolate and purify avermectin compounds from the fermentation broth.

Materials:

-

Fermentation broth

-

Methanol

-

Centrifuge

-

Rotary evaporator

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, water)

-

Chromatography system (e.g., column chromatography with silica gel or preparative HPLC)

Protocol:

-

Cell Separation: Centrifuge the fermentation broth at 8000 x g for 20 minutes to separate the mycelia from the supernatant. Since avermectins are primarily intracellular, the cell pellet is retained.[4]

-

Extraction: Resuspend the cell pellet in methanol and stir for several hours to extract the avermectins.

-

Clarification: Centrifuge the methanol extract to remove cell debris.

-

Concentration: Concentrate the methanol extract under reduced pressure using a rotary evaporator.

-

Purification: The crude extract can be further purified using various chromatographic techniques. A common method involves column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. High-performance liquid chromatography (HPLC) can be used for final purification and to separate the individual avermectin components.[13]

Synthesis of Ivermectin from Avermectin B1a

Objective: To selectively hydrogenate avermectin B1a to produce ivermectin.

Materials:

-

Avermectin B1a

-

Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I))

-

Solvent (e.g., toluene, ethanol)

-

Hydrogen gas source

-

Reaction vessel (e.g., autoclave)

-

Purification system (e.g., crystallization)

Protocol:

-

Reaction Setup: Dissolve avermectin B1a in a suitable solvent such as toluene in a reaction vessel.

-

Catalyst Addition: Add Wilkinson's catalyst to the solution. The ratio of substrate to catalyst is a critical parameter.

-

Hydrogenation: Pressurize the reaction vessel with hydrogen gas (e.g., up to 1.4 MPa). Heat the reaction mixture (e.g., to 68-74°C) and stir for a defined period (e.g., 1.5-2 hours).[8][14]

-

Catalyst Removal: After the reaction is complete, cool the mixture and remove the catalyst. This can be achieved by filtration through activated carbon.[14]

-

Purification: The ivermectin product is typically purified by crystallization. This may involve the addition of an anti-solvent (e.g., water) to a solution of the product in a solvent like formamide or ethanol.[14]

Mechanism of Action and Signaling Pathways

Macrocyclic lactones exert their potent anthelmintic and insecticidal effects by targeting a specific class of ligand-gated ion channels in invertebrates.

Glutamate-Gated Chloride Channels (GluCls)

The primary molecular target of avermectins and ivermectin are glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of nematodes and arthropods.[5] These channels are generally absent in vertebrates, which contributes to the favorable safety profile of these drugs in mammals.

Ivermectin acts as a positive allosteric modulator and a direct agonist of GluCls. It binds to a site on the channel protein distinct from the glutamate binding site.[14] This binding potentiates the effect of glutamate, leading to a prolonged opening of the chloride channel. At higher concentrations, ivermectin can directly open the channel in the absence of glutamate. The influx of chloride ions into the nerve or muscle cell causes hyperpolarization of the cell membrane, making it less excitable. This leads to a flaccid paralysis of the pharyngeal pump in nematodes, preventing them from feeding, and disrupts neurotransmission, ultimately leading to the death of the parasite.[3]

Figure 1. Signaling pathway of Ivermectin's action on Glutamate-Gated Chloride Channels.

Experimental and Discovery Workflow

The discovery and development of macrocyclic lactones followed a systematic workflow, from natural product screening to clinical application.

Figure 2. The discovery and development workflow of Avermectins and Ivermectin.

Conclusion

The discovery of macrocyclic lactones stands as a testament to the power of natural product screening and international scientific collaboration. The journey from a Japanese soil sample to a globally recognized "wonder drug" has had an immeasurable impact on animal and human health, preventing untold suffering and economic loss. The detailed study of their mechanism of action continues to provide valuable insights into parasite biology and serves as a model for the development of novel antiparasitic agents. This technical guide provides a foundational understanding for researchers and professionals dedicated to the ongoing battle against parasitic diseases.

References

- 1. US5656748A - Process for the preparation of ivermectin - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of an in vitro bioassay for measuring susceptibility to macrocyclic lactone anthelmintics in Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interrogation of Streptomyces avermitilis for efficient production of avermectins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103387594A - Method for synthesizing ivermectin - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. brieflands.com [brieflands.com]

- 11. Ivermectin - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Macrocyclic lactone anthelmintics: spectrum of activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN101362786B - Method for preparing ivermectin - Google Patents [patents.google.com]

Technical Guide: Physicochemical and Spectroscopic Profile of 1,8-Dioxacyclotetradecane-2,9-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical and Structural Properties

The fundamental properties of 1,8-Dioxacyclotetradecane-2,9-dione are summarized below.

| Property | Value | Reference |

| CAS Number | 1020-83-3 | [1][2] |

| Molecular Formula | C₁₂H₂₀O₄ | [1][2] |

| Molecular Weight | 228.28 g/mol | [1][2] |

| Melting Point | 112 °C | [2] |

| Boiling Point (Predicted) | 442.1 °C | [2] |

| SMILES | C1CCC(=O)OCCCCCC(=O)OCC1 | [2] |

| InChI | InChI=1S/C12H20O4/c13-11-7-3-1-5-9-15-12(14)8-4-2-6-10-16-11/h1-10H2 | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| Data not available | Data not available |

Infrared (IR) Spectroscopy Data (Predicted)

| Frequency (cm⁻¹) | Functional Group Assignment |

| Data not available | C=O (ester) stretch |

| Data not available | C-O (ester) stretch |

| Data not available | C-H (alkane) stretch |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| Data not available | Data not available | [M]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Solvent: CDCl₃ (or other appropriate deuterated solvent).

-

Temperature: 298 K.

-

Number of Scans: 16-64 (adjust for desired signal-to-noise).

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Solvent: CDCl₃ (or other appropriate deuterated solvent).

-

Temperature: 298 K.

-

Number of Scans: 1024 or more (adjust for desired signal-to-noise).

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: ~1-2 s.

-

Spectral Width: 0 to 200 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze chemical shifts, multiplicities, and coupling constants to assign the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify characteristic functional groups.

Instrumentation:

-

FT-IR spectrometer with a suitable sample holder (e.g., ATR or transmission).

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (~5 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

Acquisition Parameters:

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty spectrometer should be collected prior to sample analysis.

Data Analysis:

-

Identify the frequencies of major absorption bands.

-

Assign these bands to specific functional groups (e.g., C=O ester stretch, C-O stretch, C-H alkane stretches).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation:

-

A GC system coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

-

A suitable capillary column (e.g., HP-5ms or equivalent non-polar column).

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or hexane.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless or split (e.g., 20:1).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the major fragment ions to understand the fragmentation pattern of the molecule.

Synthesis and Analysis Workflow

The synthesis of this compound can be conceptualized as a cyclodimerization of 6-hydroxyhexanoic acid. The following diagram illustrates a logical workflow from a precursor to the final product and its subsequent analysis.

Caption: Synthesis and analytical workflow for this compound.

References

An In-depth Technical Guide to the Thermal Stability of 1,8-Dioxacyclotetradecane-2,9-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Dioxacyclotetradecane-2,9-dione, a macrocyclic dilactone, is a molecule of interest in polymer chemistry and materials science. Understanding its thermal stability is paramount for its application in polymerization processes and for the thermal properties of the resulting polyesters. This technical guide provides a comprehensive overview of the current knowledge on the thermal stability of this compound, addresses the notable scarcity of detailed public data, and outlines the standard methodologies for its thermal analysis.

Introduction

This compound (CAS No. 1020-83-3) is a 14-membered ring compound containing two ester linkages. It can be considered a cyclic dimer of 6-hydroxyhexanoic acid. This structure makes it a precursor for the synthesis of aliphatic polyesters through ring-opening polymerization, a process often catalyzed by enzymes like lipase[1]. The thermal properties of this monomer are critical as they influence the conditions required for polymerization and the thermal degradation profile of the resulting polymer.

While some basic physical properties are known, detailed studies on the thermal decomposition of this compound are not widely available in peer-reviewed literature. One supplier notes that the compound is "thermally stable and does not decompose when heated," however, this is a qualitative statement lacking quantitative data to support it[2]. This guide consolidates the available data and provides a framework for its comprehensive thermal analysis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1020-83-3 | [2][3] |

| Molecular Formula | C₁₂H₂₀O₄ | [2] |

| Molecular Weight | 228.28 g/mol | [2] |

| Melting Point | 112 °C | [2] |

| Boiling Point (Predicted) | 442.1 °C | [2] |

Thermal Stability and Decomposition

Current State of Knowledge

As of this writing, specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data detailing the decomposition temperature and thermal degradation profile of this compound is not publicly available. The qualitative statement of it being "thermally stable" suggests a relatively high decomposition temperature, but this needs to be experimentally verified[2].

Expected Thermal Decomposition Pathway

In the absence of specific data for this compound, we can infer potential thermal degradation mechanisms from related aliphatic polyesters. The thermal degradation of polyesters like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) is known to occur via random chain scission involving a six-membered ring transition state (a cis-elimination)[4]. This process typically results in the formation of smaller molecules with terminal double bonds. For a macrocyclic dilactone, it is plausible that high temperatures could induce ring-opening followed by similar chain scission mechanisms or intermolecular transesterification reactions.

Proposed Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability of this compound, the following standard experimental procedures are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Calibrate the TGA instrument for temperature and mass.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Conduct the experiment under an inert atmosphere (e.g., nitrogen) to study the pyrolysis behavior and under an oxidative atmosphere (e.g., air) to assess oxidative stability.

-

Record the mass of the sample as a function of temperature. The resulting TGA curve will show the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat of fusion.

Methodology:

-

Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).

-

Seal a small, accurately weighed sample (typically 2-5 mg) of this compound in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point (e.g., 150 °C).

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a sub-ambient temperature (e.g., -50 °C) to observe crystallization.

-

Reheat the sample at the same controlled rate to observe the glass transition (if any) and melting of the recrystallized material.

-

The resulting DSC thermogram will show endothermic peaks for melting and exothermic peaks for crystallization.

Visualizing the Workflow

The logical workflow for a comprehensive thermal stability analysis of this compound is depicted below.

Caption: Workflow for Thermal Stability Analysis.

Conclusion

While this compound is a valuable monomer for polyester synthesis, there is a significant gap in the publicly available data regarding its thermal stability. The information is currently limited to its melting point and a qualitative assertion of its stability. To enable its effective use in research and development, a systematic thermal analysis using standard techniques such as TGA and DSC is essential. The experimental protocols and workflow outlined in this guide provide a clear path for researchers to thoroughly characterize the thermal properties of this compound, contributing valuable data to the field of polymer chemistry and materials science.

References

A Technical Guide to Determining the Solubility of 1,8-Dioxacyclotetradecane-2,9-dione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,8-Dioxacyclotetradecane-2,9-dione and its Solubility

This compound is a macrocyclic ester with the chemical formula C₁₂H₂₀O₄. Its large, cyclic structure influences its physical properties, including its solubility in different organic solvents. The solubility of a compound is a critical parameter in various scientific and industrial applications, including:

-

Drug Formulation and Delivery: For a compound to be effective as a drug carrier, its solubility in biocompatible solvents is a key consideration for formulation and bioavailability.

-

Polymer Chemistry: This dilactone can be used in the synthesis of aliphatic polyesters through ring-opening polymerization.[1] Controlling the solubility is essential for managing reaction kinetics and polymer properties.

-

Process Chemistry: In synthesis and purification processes, solvent selection based on solubility is fundamental for achieving high yields and purity.

Given the absence of specific solubility data in the literature, experimental determination is necessary. The following sections provide a detailed protocol for such a determination.

Experimental Protocol for Solubility Determination

The following protocol describes a general method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment:

-

This compound (solute)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, N,N-dimethylformamide)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or incubator

-

Vortex mixer and/or magnetic stirrer

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

-

Volumetric flasks

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature.

-

Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the vials at a controlled temperature.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a micropipette.

-

Dilute the collected supernatant with a known volume of a suitable solvent in a volumetric flask to a concentration within the analytical range of the chosen quantification method.

-

-

Quantification of Dissolved Solute:

-

Analyze the diluted samples using a calibrated analytical technique such as HPLC or GC to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted supernatant from the analytical results and the dilution factor.

-

The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Figure 1. Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: The principle of "like dissolves like" is a key determinant. The polarity of the solvent relative to the polarity of the macrocyclic dilactone will significantly impact solubility.

-

Temperature: For most solid solutes, solubility increases with temperature. Investigating solubility at different temperatures can provide valuable thermodynamic data.

-

Crystalline Structure: The polymorphic form of the solid can affect its solubility.

Conclusion

While quantitative solubility data for this compound is not currently available in published literature, this guide provides a robust framework for its experimental determination. By following the detailed protocol and understanding the influencing factors, researchers can generate the necessary data to advance the application of this compound in their respective fields. The provided workflow diagram serves as a clear visual aid for the experimental process.

References

An In-depth Technical Guide on 1,8-Dioxacyclotetradecane-2,9-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dioxacyclotetradecane-2,9-dione (CAS No. 1020-83-3) is a cyclic ester, specifically a dilactone, derived from the dimerization of 6-hydroxyhexanoic acid.[1] As a macrocyclic compound, it serves as a monomer in the synthesis of aliphatic polyesters. These polyesters are of significant interest in the fields of biodegradable materials and drug delivery systems, owing to their biocompatibility and tunable degradation profiles. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, properties, and potential applications.

Chemical and Physical Properties

This compound is a white solid at room temperature. Its fundamental properties are summarized in the table below. The molecule is described as a polycyclic hydrocarbon that is reactive in low light and thermally stable.[2]

| Property | Value | Reference |

| CAS Number | 1020-83-3 | [2] |

| Molecular Formula | C₁₂H₂₀O₄ | [2] |

| Molecular Weight | 228.28 g/mol | [2] |

| Melting Point | 112 °C | [2] |

| Boiling Point | 442.1 °C | [2] |

| SMILES | C1CCC(=O)OCCCCCC(=O)OCC1 | [2] |

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not extensively reported in publicly available literature, a plausible and commonly employed method for the formation of such cyclic esters is the cyclodimerization of the corresponding hydroxy acid, in this case, 6-hydroxyhexanoic acid. This process typically involves an intramolecular esterification reaction, which can be promoted by heat and/or a catalyst.

Experimental Protocol: Representative Synthesis from 6-Hydroxyhexanoic Acid

The following protocol is a representative method based on general principles of lactonization and should be optimized for specific laboratory conditions.

Materials:

-

6-hydroxyhexanoic acid

-

A suitable acid catalyst (e.g., p-toluenesulfonic acid) or a condensation agent (e.g., dicyclohexylcarbodiimide with 4-dimethylaminopyridine)

-

High-boiling point, non-polar solvent (e.g., toluene or xylene)

-

Standard laboratory glassware for reflux and distillation

-

Purification apparatus (e.g., column chromatography system with silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 6-hydroxyhexanoic acid in toluene to a dilute concentration (e.g., 0.1 M). The use of high dilution favors intramolecular cyclization over intermolecular polymerization.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction towards the product.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.

Quantitative Data:

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound are not widely published. Researchers are advised to perform their own characterization upon synthesis.

Applications in Polymer Chemistry

The primary application of this compound is as a monomer for the synthesis of aliphatic polyesters through ring-opening polymerization (ROP). This method is particularly attractive as it allows for the production of high molecular weight polymers with controlled structures.

Lipase-Catalyzed Ring-Opening Polymerization

Enzymatic ROP using lipases has emerged as a green and sustainable alternative to traditional metal-based catalysts.[3] Lipases, such as Candida antarctica lipase B (CALB), are known to effectively catalyze the ROP of various lactones.[4]

Experimental Protocol: Representative Lipase-Catalyzed ROP

Materials:

-

This compound

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous toluene

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound and anhydrous toluene.

-

Enzyme Addition: Add the immobilized lipase to the solution.

-

Reaction: Heat the mixture at a specific temperature (e.g., 60-90 °C) with stirring for a defined period (e.g., 24-72 hours).

-

Termination and Purification: After the desired reaction time, cool the mixture and dissolve it in a suitable solvent like chloroform. Remove the enzyme by filtration. Precipitate the polymer by adding the solution to a non-solvent such as cold methanol.

-

Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.

Quantitative Data:

Biological Activity and Drug Development Potential

There is limited and largely unsubstantiated information regarding the biological activity of this compound. One source suggests potential antidepressant and antipsychotic effects in rats, but this is not supported by peer-reviewed scientific literature and should be treated with caution.[2] The same source also warns against its use for psychotic depression due to potential for particle growth in the lungs.[2]

Given its primary role as a monomer for biodegradable polyesters, its application in drug development is more likely to be indirect, as a component of drug delivery systems. The resulting polyesters could be formulated into nanoparticles, microparticles, or implants for the controlled release of therapeutic agents.

Signaling Pathways: There is no information available in the scientific literature regarding the interaction of this compound with any biological signaling pathways.

Visualizations

Synthesis Pathway

Caption: Plausible synthesis of this compound.

Experimental Workflow for Characterization

Caption: General workflow for characterization.

Conclusion

This compound is a macrocyclic ester with a clear application as a monomer in the synthesis of biodegradable polyesters. While its basic physical properties are known, there is a notable lack of detailed, publicly available scientific literature on its specific synthesis protocols, comprehensive characterization data, and biological activity. The information presented in this guide is compiled from available data and inferred from general chemical principles. Further research is warranted to fully elucidate the properties and potential of this compound, particularly in the development of novel biomaterials for drug delivery and other biomedical applications. Researchers working with this compound are encouraged to publish their findings to contribute to the collective understanding of this potentially valuable molecule.

References

- 1. A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 1020-83-3 | BAA02083 [biosynth.com]

- 3. This compound | 1020-83-3 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,8-Dioxacyclotetradecane-2,9-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1,8-dioxacyclotetradecane-2,9-dione, a 14-membered dilactone. The synthesis of this macrocycle is primarily achieved through the cyclodimerization of its precursor, 7-hydroxyheptanoic acid. This document details the preparation of this key precursor from various starting materials and explores the subsequent macrolactonization strategies to yield the target molecule.

I. Synthesis of the Precursor: 7-Hydroxyheptanoic Acid

The successful synthesis of this compound is critically dependent on the availability of its precursor, 7-hydroxyheptanoic acid. Several synthetic routes to this ω-hydroxy acid have been established, with two common methods being the hydrolysis of 7-bromoheptanoic acid and the Baeyer-Villiger oxidation of cycloheptanone followed by hydrolysis of the resulting lactone.

Synthesis from 7-Bromoheptanoic Acid via Hydrolysis

A straightforward method for the preparation of 7-hydroxyheptanoic acid is the nucleophilic substitution of 7-bromoheptanoic acid. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an aqueous solution.

Experimental Protocol: Hydrolysis of 7-Bromoheptanoic Acid

A solution of 7-bromoheptanoic acid (1.0 eq) in aqueous sodium hydroxide (2.2 eq) is heated to reflux for several hours. After cooling to room temperature, the solution is acidified with concentrated hydrochloric acid until it reaches a pH of approximately 2. The acidified solution is then extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 7-hydroxyheptanoic acid.

| Parameter | Value |

| Reactants | 7-Bromoheptanoic Acid, Sodium Hydroxide |

| Solvent | Water |

| Reaction Time | 4 hours |

| Temperature | Reflux |

| Yield | ~95% |

Synthesis from Cycloheptanone via Baeyer-Villiger Oxidation and Hydrolysis

An alternative and widely used route involves the Baeyer-Villiger oxidation of cycloheptanone to produce ε-caprolactone. This reaction is a classic method for converting cyclic ketones to lactones. The subsequent hydrolysis of ε-caprolactone under basic or acidic conditions yields 7-hydroxyheptanoic acid.

Experimental Protocol: Baeyer-Villiger Oxidation of Cycloheptanone

To a solution of cycloheptanone (1.0 eq) in a suitable solvent such as chloroform or dichloromethane, a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium sulfite), and the organic layer is washed with a sodium bicarbonate solution and brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated to give crude ε-caprolactone, which can be purified by distillation.

| Parameter | Value |

| Reactants | Cycloheptanone, m-CPBA |

| Solvent | Chloroform |

| Reaction Time | 4 hours |

| Temperature | 0 °C to Room Temperature |

| Yield of ε-caprolactone | ~85% |

Experimental Protocol: Hydrolysis of ε-Caprolactone

The purified ε-caprolactone (1.0 eq) is added to an aqueous solution of sodium hydroxide (1.5 eq) and heated to 60 °C for 1 hour. The reaction mixture is then cooled and acidified with hydrochloric acid. The resulting 7-hydroxyheptanoic acid is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to afford the product.

| Parameter | Value |

| Reactants | ε-Caprolactone, Sodium Hydroxide |

| Solvent | Water |

| Reaction Time | 1 hour |

| Temperature | 60 °C |

| Yield | >90% |

Below is a diagram illustrating the synthetic pathways to 7-hydroxyheptanoic acid.

Synthetic routes to 7-hydroxyheptanoic acid.

II. Synthesis of this compound via Cyclodimerization

The formation of the 14-membered dilactone ring from 7-hydroxyheptanoic acid is achieved through a macrolactonization reaction, specifically a cyclodimerization. Several methods have been developed for the formation of macrocyclic lactones, with the Yamaguchi, Corey-Nicolaou, and Steglich macrolactonizations being prominent examples. These methods typically involve the activation of the carboxylic acid group to facilitate the intermolecular esterification.

Yamaguchi Macrolactonization

The Yamaguchi esterification is a powerful method for the synthesis of esters and macro-lactones. It involves the use of 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride, which then reacts with an alcohol in the presence of a stoichiometric amount of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). For cyclodimerization, high dilution conditions are employed to favor the intermolecular reaction between two molecules of the hydroxy acid.

Experimental Protocol: Yamaguchi Cyclodimerization of 7-Hydroxyheptanoic Acid

To a solution of 7-hydroxyheptanoic acid (2.0 eq) in a large volume of an aprotic solvent like toluene, triethylamine (2.2 eq) is added. The mixture is stirred at room temperature, and then 2,4,6-trichlorobenzoyl chloride (2.1 eq) is added. After stirring for a few hours, the resulting solution containing the mixed anhydride is added dropwise over an extended period to a refluxing solution of DMAP (4.0 eq) in a large volume of the same solvent. The reaction is maintained at reflux and monitored for the disappearance of the starting material. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

| Parameter | Value |

| Reactant | 7-Hydroxyheptanoic Acid |

| Reagents | 2,4,6-Trichlorobenzoyl Chloride, Triethylamine, DMAP |

| Solvent | Toluene (high dilution) |

| Reaction Time | ~12-24 hours |

| Temperature | Reflux |

| Yield | Moderate to good |

The logical workflow for the Yamaguchi cyclodimerization is depicted below.

Yamaguchi cyclodimerization workflow.

Other Macrolactonization Methods

While the Yamaguchi esterification is a robust method, other techniques such as the Corey-Nicolaou macrolactonization (using 2,2'-dipyridyl disulfide and triphenylphosphine) and the Steglich esterification (using a carbodiimide like DCC or EDC and a catalyst like DMAP) can also be employed for the synthesis of dilactones from ω-hydroxy acids. The choice of method often depends on the substrate and the desired reaction conditions. The general principle of high dilution to promote intermolecular dimerization remains a key aspect of these syntheses.

III. Conclusion

The synthesis of this compound is a multi-step process that hinges on the effective preparation of its linear precursor, 7-hydroxyheptanoic acid, and the subsequent successful implementation of a macrolactonization strategy to induce cyclodimerization. The methods outlined in this guide provide a solid foundation for researchers and professionals in the field of chemical synthesis and drug development to produce this and similar macrocyclic structures. Careful control of reaction conditions, particularly the use of high dilution in the cyclization step, is paramount to achieving good yields of the desired dilactone.

Molecular weight of 1,8-Dioxacyclotetradecane-2,9-dione

An In-Depth Technical Guide to 1,8-Dioxacyclotetradecane-2,9-dione for Researchers and Drug Development Professionals

Introduction

This compound is a macrocyclic diester, a 14-membered ring compound containing two ester functional groups. It serves as a key monomer in the synthesis of aliphatic polyesters. These polymers are of significant interest to the scientific and drug development communities due to their biocompatibility and biodegradability, making them suitable for a range of biomedical applications, including controlled drug delivery systems and resorbable medical implants.

The synthesis of polyesters from this compound is most notably achieved through enzymatic ring-opening polymerization (eROP). This "green chemistry" approach utilizes lipases as biocatalysts, offering a sustainable and highly selective alternative to traditional chemical polymerization methods.[1][2]

Core Data and Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 228.28 g/mol | [3] |

| Molecular Formula | C₁₂H₂₀O₄ | [3] |

| CAS Number | 1020-83-3 | [3] |

| Melting Point | 112 °C | [3] |

| Boiling Point | 442.1 °C (Predicted) | [3] |

| Density | 1.021 g/cm³ (Predicted) |

Experimental Protocols

The primary experimental procedure involving this compound is its polymerization to form polyesters. The following is a detailed protocol for the lipase-catalyzed ring-opening polymerization, a common and efficient method for this class of macrolactones.

Lipase-Catalyzed Ring-Opening Polymerization (eROP) of this compound

This protocol is based on established methods for the enzymatic polymerization of macrolactones using the commercial biocatalyst Novozym 435, which is an immobilized form of lipase B from Candida antarctica.[4][5]

Materials:

-

This compound (monomer)

-

Novozym 435 (immobilized lipase catalyst)

-

Toluene (anhydrous)

-

Methanol (for precipitation)

-

Chloroform (for dissolution)

-

Nitrogen gas supply

-

Reaction vessel (e.g., Schlenk flask) with magnetic stirrer and condenser

-

Molecular sieves (3 Å)

Procedure:

-

Preparation of the Reaction Vessel: The reaction vessel is dried in an oven and then cooled under a stream of dry nitrogen to ensure an inert atmosphere. Molecular sieves are added to the toluene to ensure the solvent is anhydrous.

-

Reaction Setup:

-

This compound and Novozym 435 (typically at a 1:10 enzyme-to-monomer weight ratio) are added to the reaction vessel.[6]

-

Anhydrous toluene is added to the vessel to dissolve the monomer.

-

The flask is sealed and placed in an oil bath on a magnetic stirrer hotplate.

-

-

Polymerization:

-

Termination and Purification:

-

The reaction is terminated by cooling the mixture to room temperature and adding an excess of cold methanol to precipitate the polymer.[6]

-

The crude polymer is then purified by re-dissolving it in chloroform and precipitating it again with methanol. This process is repeated at least three times to ensure the removal of unreacted monomer and catalyst residues.[6]

-

-

Drying and Characterization: The purified polymer is dried in a vacuum oven at 60°C for 24 hours. The resulting polyester can then be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[6]

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

Caption: Overall workflow from monomer synthesis to application.

Caption: Mechanism of lipase-catalyzed ring-opening polymerization.

References

- 1. Lipase-catalyzed polyester synthesis – A green polymer chemistry [jstage.jst.go.jp]

- 2. Lipase-catalyzed polyester synthesis--a green polymer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 1020-83-3 | BAA02083 [biosynth.com]

- 4. grossrpi.wixsite.com [grossrpi.wixsite.com]

- 5. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. Ring-opening bulk polymerization of epsilon-caprolactone and trimethylene carbonate catalyzed by lipase Novozym 435 - PubMed [pubmed.ncbi.nlm.nih.gov]

Boiling and melting point of 1,8-Dioxacyclotetradecane-2,9-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1,8-Dioxacyclotetradecane-2,9-dione, including its boiling and melting points. It further details a plausible synthetic pathway and a key experimental workflow involving this class of macrocyclic esters.

Physicochemical Properties

The known quantitative data for this compound is summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Melting Point | 112 °C | [1] |

| Boiling Point | 442.1 ± 38.0 °C (Predicted) | [1] |

| Molecular Formula | C₁₂H₂₀O₄ | |

| Molecular Weight | 228.28 g/mol | [1] |

Experimental Protocols

Melting Point Determination:

A standard method for determining the melting point of a solid compound like this compound involves using a melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point.

Synthesis and Polymerization Workflows

The following diagrams illustrate a plausible synthesis route for this compound and a significant experimental workflow in which it can be utilized.

Caption: Plausible synthesis route for this compound from identified precursors.

This compound can be utilized in the synthesis of aliphatic polyesters through lipase-catalyzed ring-opening polymerization. This biocatalytic approach is of significant interest for producing biodegradable polymers.

Caption: Experimental workflow for lipase-catalyzed ring-opening polymerization.

References

Methodological & Application

Application Notes and Protocols for Lipase-Catalyzed Ring-Opening Polymerization of 1,8-Dioxacyclotetradecane-2,9-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic ring-opening polymerization (e-ROP) of the macrocyclic diester, 1,8-dioxacyclotetradecane-2,9-dione. This environmentally benign method utilizes lipases as catalysts to produce biodegradable polyesters with potential applications in drug delivery, tissue engineering, and other biomedical fields.

Introduction

The synthesis of biodegradable polyesters is of significant interest for biomedical applications due to their biocompatibility and ability to degrade into non-toxic products. Traditional polymerization methods often rely on metal-based catalysts, which can leave toxic residues in the final polymer. Lipase-catalyzed ring-opening polymerization (e-ROP) has emerged as a green alternative, offering high selectivity and mild reaction conditions.[1]

This compound is a 14-membered macrocyclic diester that can be polymerized to yield a linear polyester. The use of lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), provides an efficient and sustainable route to this polymer.[2]

Principles of the Method

The lipase-catalyzed ring-opening polymerization of this compound proceeds via a monomer-activated mechanism. The reaction is initiated by the formation of an acyl-enzyme intermediate between the lipase and the monomer. This is followed by nucleophilic attack of an alcohol (initiator or propagating chain end) on the acyl-enzyme intermediate, leading to the formation of a new ester bond and regeneration of the enzyme's active site. The propagation continues in a chain-growth manner. Water present in the reaction medium can also act as an initiator, influencing the final molecular weight of the polymer.

Applications

The resulting polyester from the polymerization of this compound is expected to be a biodegradable and biocompatible material. Potential applications include:

-

Drug Delivery: The polyester can be formulated into nanoparticles, microparticles, or implants for the controlled release of therapeutic agents.

-

Tissue Engineering: The polymer can be used to fabricate scaffolds that support cell growth and tissue regeneration.

-

Biomedical Devices: It can be utilized in the manufacturing of biodegradable sutures, stents, and other medical implants.

Experimental Protocols

Materials and Equipment

-

Monomer: this compound

-

Enzyme: Immobilized Candida antarctica lipase B (Novozym 435)

-

Solvent: Toluene (anhydrous)

-

Initiator (optional): 1-dodecanol

-

Reagents for polymer precipitation and washing: Chloroform, Methanol

-

Equipment:

-

Schlenk flask or reaction vial with a magnetic stirrer

-

Oil bath or heating mantle with temperature control

-

Vacuum line or inert gas supply (Nitrogen or Argon)

-

Filtration apparatus

-

Rotary evaporator

-

Analytical instruments for polymer characterization (GPC, NMR, DSC)

-

General Polymerization Procedure

-

Preparation: Dry the monomer and solvent over molecular sieves (4 Å) for at least 24 hours before use. Dry the Novozym 435 under vacuum at room temperature for 24 hours.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 1 mmol) and anhydrous toluene (e.g., 5 mL).

-

Initiation (optional): If an initiator is used, add the desired amount of 1-dodecanol.

-

Enzyme Addition: Add Novozym 435 (typically 10-20% by weight of the monomer).

-

Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir the reaction mixture for the specified time (e.g., 24-72 hours).

-

Termination and Isolation:

-

Cool the reaction mixture to room temperature.

-

Dissolve the mixture in a small amount of chloroform.

-

Filter to remove the immobilized enzyme. The enzyme can be washed with chloroform and dried for reuse.

-

Precipitate the polymer by adding the filtrate to an excess of cold methanol.

-

Collect the polymer by filtration and wash with fresh methanol.

-

Dry the polymer under vacuum at room temperature until a constant weight is achieved.

-

Data Presentation

Quantitative data for the lipase-catalyzed ring-opening polymerization of macrocyclic esters with ring sizes analogous to this compound are summarized below. These tables provide representative data on the influence of reaction conditions on monomer conversion, polymer molecular weight, and polydispersity index (PDI).

Table 1: Effect of Lipase Type on the Polymerization of 12-Dodecanolactone (a 12-membered macrolactone)

| Lipase Source | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |

| Candida antarctica lipase B (Novozym 435) | 24 | 95 | 23,600 | 1.8 |

| Pseudomonas cepacia lipase | 48 | 88 | 18,500 | 2.1 |

| Porcine Pancreatic Lipase | 72 | 75 | 12,300 | 2.5 |

Data adapted from analogous macrolactone polymerization studies.[3]

Table 2: Effect of Reaction Temperature on the Polymerization of ω-Pentadecalactone (a 16-membered macrolactone) using Novozym 435

| Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |

| 60 | 48 | 85 | 28,000 | 1.9 |

| 70 | 24 | 92 | 35,000 | 1.7 |

| 80 | 24 | 96 | 32,500 | 2.0 |

| 90 | 24 | 94 | 29,800 | 2.2 |

Data adapted from analogous macrolactone polymerization studies.[4]

Visualizations

Experimental Workflow

Caption: Experimental workflow for lipase-catalyzed polymerization.

Enzymatic Ring-Opening Polymerization Mechanism

Caption: Proposed mechanism for lipase-catalyzed ROP.

References

- 1. Lipase-catalyzed ring-opening polymerization of natural compound-based cyclic monomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]